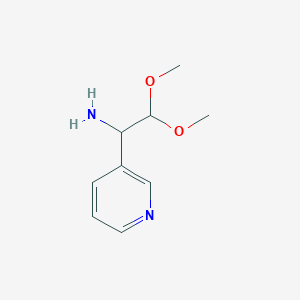

2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine

CAS No.: 1521100-22-0

Cat. No.: VC2572014

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1521100-22-0 |

|---|---|

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 2,2-dimethoxy-1-pyridin-3-ylethanamine |

| Standard InChI | InChI=1S/C9H14N2O2/c1-12-9(13-2)8(10)7-4-3-5-11-6-7/h3-6,8-9H,10H2,1-2H3 |

| Standard InChI Key | HNEFFJVOCXSQDB-UHFFFAOYSA-N |

| SMILES | COC(C(C1=CN=CC=C1)N)OC |

| Canonical SMILES | COC(C(C1=CN=CC=C1)N)OC |

Introduction

Chemical Identity and Properties

2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine is an organic compound with a molecular weight of 182.22 g/mol . It is classified as an amine, a broad class of compounds widely used in various chemical and pharmaceutical applications. The compound appears as a liquid at room temperature, which influences its handling and storage requirements .

The compound's identity is confirmed through several standardized chemical identifiers used in scientific databases and literature. These identifiers ensure accurate representation and tracking of the compound across research platforms.

Chemical Identifiers

The following table presents the key chemical identifiers for 2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine:

Physical Properties

The physical state of 2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine is liquid at room temperature . This physical state is important for determining appropriate handling, storage, and application methods in laboratory settings. The compound is typically stored at room temperature, indicating relative stability under standard conditions .

Structural Characteristics

The chemical structure of 2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine comprises several key functional groups that determine its chemical behavior and potential applications.

Functional Groups Analysis

The compound's structure contains the following key components:

-

Pyridine Ring: A six-membered aromatic heterocyclic ring with one nitrogen atom at position 3, contributing to the compound's potential for hydrogen bonding and metal coordination.

-

Ethanamine Chain: A two-carbon chain with an amine group (-NH2) attached to one end, providing a nucleophilic center for potential reactions.

-

Dimethoxy Group: Two methoxy groups (-OCH3) attached to a single carbon atom, creating an acetal-like structure that influences solubility and potential reactivity patterns.

The 3-pyridyl group, positioned meta to the nitrogen in the pyridine ring, gives this compound distinct electronic properties compared to compounds with 2-pyridyl or 4-pyridyl substituents. This positioning affects the electron distribution within the molecule and consequently its reactivity and binding properties in biological systems.

Structural Significance

The combination of these functional groups creates a molecule with multiple potential interaction sites. The pyridine nitrogen can act as a hydrogen bond acceptor, while the primary amine group can function as both a hydrogen bond donor and acceptor. The dimethoxy moiety potentially provides steric bulk and additional hydrogen bond accepting capabilities.

This structural arrangement suggests possible applications in medicinal chemistry, particularly in the design of compounds that interact with biological targets requiring multiple binding interactions. The pyridine ring, being a common pharmacophore in many drugs, further supports potential pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume